NS1643
説明
Significance of Ion Channel Modulators in Biomedical Research
The study of ion channel modulators is a rapidly evolving field with immense therapeutic implications patsnap.com. These compounds offer a targeted approach to influencing cellular functions, potentially leading to therapies with higher specificity and fewer side effects compared to traditional drugs patsnap.com. Ion channel modulators are being explored for treating a wide range of conditions, including neurological disorders, cardiovascular diseases, pain, epilepsy, anxiety, and autoimmune disorders metrionbiosciences.compatsnap.commarketresearchintellect.com. There is also growing evidence suggesting their involvement in various cancers, opening new avenues for therapeutic intervention metrionbiosciences.comresearchgate.net. The ion channel modulators market represents a significant area of investment and innovation in the pharmaceutical sector marketresearchintellect.com.
Overview of NS1643 as a hERG Potassium Channel Activator
This compound, a diphenylurea compound with the chemical name 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea, has been identified as a small organic molecule that activates human ether-a-go-go-related gene (hERG) potassium channels capes.gov.brnih.govnih.govtocris.com. The hERG channel, encoded by the KCNH2 gene, is primarily known for its crucial role in the repolarization phase of the cardiac action potential, mediating the rapid component of the delayed rectifier potassium current (IKr) capes.gov.brnih.govscbt.comnih.gov. Dysfunction of the hERG channel can lead to cardiac arrhythmias, including acquired and congenital long QT syndromes nih.govscbt.comfrontiersin.org.
As a hERG channel activator, this compound promotes the opening of the channel or increases its current amplitude, thereby facilitating potassium ion flow scbt.com. This action can influence the cardiac action potential's repolarization phase scbt.com. Research has characterized this compound as a partial agonist of hERG channels nih.govresearchgate.netmedchemexpress.com.
Historical Context of this compound Discovery and Initial Characterization
The diphenylurea compound this compound was developed to investigate whether a small organic molecule could increase the activity of human ERG (hERG) channels expressed heterologously capes.gov.brnih.govnih.gov. Initial characterization studies utilizing electrophysiology experiments on hERG channels expressed in Xenopus laevis oocytes demonstrated that this compound increased both steady-state and tail currents across tested voltages capes.gov.brnih.gov. The EC50 value for hERG channel activation by this compound was determined to be approximately 10.5 μM capes.gov.brnih.govnih.govtocris.comrndsystems.com. These findings were reproducible in mammalian human embryonic kidney 293 cells expressing hERG channels capes.gov.brnih.gov. Further studies in guinea pig cardiomyocytes using patch clamp techniques showed that application of 10 μM this compound activated IKr and significantly reduced the action potential duration capes.gov.brnih.govresearchgate.net. This effect was shown to be reversible by the application of the specific hERG channel inhibitor E-4031 capes.gov.brnih.gov. Initial research suggested that this compound's mechanism of action involved reducing channel inactivation nih.govresearchgate.net. Studies on inactivation-deficient hERG mutant channels indicated that this compound did not enhance current magnitude in the absence of inactivation, supporting this mechanism nih.govresearchgate.net. This compound was found to shift the voltage dependence of inactivation to more positive potentials without altering the voltage dependence of activation nih.govresearchgate.net.
Current Research Landscape and Emerging Areas for this compound Investigations
Current research involving this compound continues to explore its detailed mechanisms of action on hERG channels and its potential effects on other ion channels. Studies have investigated its interaction with different hERG channel variants and the impact of mutations on its activity nih.govphysiology.orgrupress.org. Molecular and kinetic modeling, in conjunction with electrophysiological measurements, are being used to gain a deeper understanding of how this compound interacts with hERG channels at a mechanistic level nih.govnih.gov. Research suggests that this compound may bind to closed and open states of the channel, influencing gating transitions that precede activation gate opening nih.govnih.gov.
Beyond its well-characterized effects on hERG1 (Kv11.1), this compound has also been shown to activate other members of the ERG family, including ERG2 (Kv11.2) and ERG3 (Kv11.3), although with potentially different molecular mechanisms tocris.complos.orgnih.gov. Furthermore, emerging research indicates that this compound can interact with other classes of potassium channels, such as certain KCNQ channels (KCNQ2, KCNQ4, and KCNQ2/Q3), enhancing their activity nih.gov. This suggests a broader spectrum of ion channel modulation by this compound than initially characterized nih.gov. Interestingly, this compound has been shown to inhibit Kv12.1 channels, highlighting differential modulation across potassium channel families frontiersin.org.
An emerging area of investigation for this compound is its potential role in cancer research. Studies have indicated that hERG channels are expressed in various cancer cell types and may contribute to tumor cell proliferation researchgate.netfrontiersin.orgnih.gov. This compound has shown promise in inhibiting the growth of certain cancer cells, such as breast cancer and astrocytoma cell lines, in in vitro and in vivo models researchgate.netfrontiersin.orgmedchemexpress.comnih.govnih.gov. Research is exploring the mechanisms behind these anti-proliferative effects, which may involve inducing cellular senescence, DNA damage, and modulating signaling pathways researchgate.netfrontiersin.orgnih.gov. The use of hERG channel agonists like this compound is being investigated as a potential therapeutic strategy in oncology, potentially offering benefits without the cardiotoxicity associated with hERG blockers researchgate.netnih.gov.
The current research landscape for this compound is expanding, moving from a primary focus on cardiac hERG channel activation to exploring its effects on other ion channels and its potential applications in diseases beyond cardiac arrhythmias, particularly in cancer biology.
Here is a summary of some research findings on this compound:
| Channel/Cell Type | Effect of this compound | Key Findings | Source |
| hERG (Kv11.1) | Activator (Partial Agonist) | Increases steady-state and tail currents; EC50 ~10.5 μM; Shifts voltage dependence of inactivation positively; Mechanism involves reduced inactivation. capes.gov.brnih.govnih.govtocris.comresearchgate.netmedchemexpress.comrndsystems.com | capes.gov.brnih.govnih.govtocris.comresearchgate.netmedchemexpress.comrndsystems.com |
| hERG (Kv11.1) in Guinea Pig Cardiomyocytes | Activator | Activates IKr; Decreases action potential duration; Effect reversed by E-4031. capes.gov.brnih.govresearchgate.net | capes.gov.brnih.govresearchgate.net |
| hERG2 (Kv11.2) | Activator | Activates channels; Molecular mechanism differs from hERG1 activation; Causes left-ward shift of activation curve, faster activation, slower inactivation, increased fast deactivation component. tocris.complos.orgnih.gov | tocris.complos.orgnih.gov |
| hERG3 (Kv11.3) | Activator (Partial Agonist) | Increases current amplitudes in a voltage- and dose-dependent manner; Maximal effect around 10 μM; Shifts voltage dependence of activation to more negative potentials; Accelerates activation, slows deactivation. plos.org | plos.org |
| KCNQ2 | Potentiator | Left shifting of voltage for half-maximal conductance; Slowing of deactivation; EC50 ~2.44 μM. nih.gov | nih.gov |
| KCNQ4 | Potentiator | Potentiates channel activity. nih.gov | nih.gov |
| KCNQ2/Q3 | Potentiator | Potentiates channel activity. nih.gov | nih.gov |
| KCNQ1 | Inhibitor (at higher concentrations) | Blocks current. ahajournals.org | ahajournals.org |
| Kv12.1 | Inhibitor | Strongly inhibits channels. frontiersin.org | frontiersin.org |
| Breast Cancer Cells (e.g., MDA-MB-231, MCF-7) | Inhibits proliferation, migration, and invasion; Induces senescence and DNA damage. | Antitumor effects observed in vitro and in vivo models; May involve calcineurin/NFAT/p21 and AKT/GSK3β/β-catenin pathways. researchgate.netfrontiersin.orgmedchemexpress.comnih.govnih.gov | researchgate.netfrontiersin.orgmedchemexpress.comnih.govnih.gov |
| Astrocytoma Cells (SMA-560) | Inhibits proliferation, reduces MMP-9 secretion and migration. | Suggestive of hERG channel expression and direct mechanism of action; Potential as an adjuvant therapy. researchgate.netnih.gov | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVQMRYJZHGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436481 | |
| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448895-37-2 | |
| Record name | NS-1643 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS1643 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-1643 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Ns1643 Action on Ion Channels
Activation of Human Ether-a-go-go-Related Gene (hERG) Channels (Kv11.1, Kv11.2, Kv11.3)
NS1643 functions as a partial agonist of hERG (Kv11.1) channels, increasing their current amplitude. researchgate.netmedchemexpress.com It has also been shown to activate Kv11.2 and Kv11.3 channels, although with potentially distinct mechanisms compared to Kv11.1. nih.govplos.org The activation of Kv11.3 channels by this compound is dose-dependent, with maximal current increases observed around 10 µM. nih.govplos.org
Concentration- and Voltage-Dependent Effects on hERG Current Magnitude
This compound increases hERG current magnitude in a concentration- and voltage-dependent manner. researchgate.netmedchemexpress.com For hERG (Kv11.1) channels, an EC50 of 10.4 µM at -10 mV has been reported for the concentration-dependent increase in current. researchgate.net At concentrations up to 10 µM, this compound induces dose-dependent left shifts in the activation curve of Kv11.3 channels, leading to a more negative activation threshold and increased steady-state current at negative potentials. plos.orgresearchgate.net However, at higher concentrations (e.g., 20 µM for Kv11.3), the current increase may be less pronounced, and antagonistic effects can become evident. nih.govplos.org The fully activated current-voltage relationship in the presence of this compound shows increased outward currents, consistent with altered inactivation gating. researchgate.net
Modulation of hERG Channel Inactivation Gating
A key mechanism by which this compound activates hERG channels is by modulating inactivation gating, primarily by reducing channel inactivation. nih.govresearchgate.net
This compound has been shown to shift the voltage dependence of hERG inactivation to more positive potentials. nih.govresearchgate.net This depolarizing shift means that a more depolarized membrane potential is required to achieve the same level of inactivation, resulting in less inactivation at physiological membrane potentials. Specifically, this compound shifted the voltage dependence of inactivation by +21 mV at 10 µM and +35 mV at 30 µM in one study on hERG channels expressed in Xenopus laevis oocytes. researchgate.net However, studies on Kv11.3 channels have indicated no significant shift in the potential of half-maximal inactivation, although there was a significant increase in the slope factor, suggesting reduced voltage sensitivity of inactivation. plos.orgresearchgate.net
Influence on hERG Channel Activation Kinetics
The effects of this compound on hERG channel activation kinetics can vary depending on the specific Kv11 subtype and concentration. For Kv11.3 channels, 10 µM this compound significantly increased the rate of activation, while a higher concentration of 20 µM slowed the rate of activation. plos.orgnih.gov This suggests a complex interaction with the activation process that is concentration-dependent. Some studies on hERG (Kv11.1) have reported minimal effects on activation kinetics or a left shift in the voltage dependence of activation. nih.govresearchgate.netnih.gov
Effects on hERG Channel Deactivation
This compound has been shown to slow the deactivation kinetics of Kv11 channels. nih.govnih.govplos.orgfrontiersin.orgresearchgate.net For Kv11.3 channels, deactivation was slowed in a dose-dependent manner in the concentration range of 1 to 20 µM. nih.govplos.org Similarly, this compound slowed the deactivation of hERG (Kv11.1) tail currents. nih.govresearchgate.net This slowing of deactivation contributes to the increased tail current amplitude observed with this compound. nih.govfrontiersin.org
Here is a summary of some research findings on the effects of this compound on Kv11 channels:
| Channel Subtype | This compound Concentration | Effect on Current Magnitude | Shift in V0.5 (Activation) | Shift in V0.5 (Inactivation) | Effect on Activation Kinetics | Effect on Deactivation Kinetics | Reference |
| hERG (Kv11.1) | 10.4 µM (EC50 at -10mV) | Increased | Not altered or Left-shifted | +21 mV (at 10 µM), +35 mV (at 30 µM) | Minimal effect or Left-shifted voltage dependence | Slowed | nih.govresearchgate.netnih.gov |
| Kv11.3 | 0.1 - 10 µM | Dose-dependent increase (up to ~80% at 10 µM) | Left-shifted (up to ~15 mV at 10 µM) | No significant shift (Increased slope factor) | Accelerated (at 10 µM) | Slowed (1-20 µM) | nih.govplos.orgresearchgate.net |
| Kv11.3 | 20 µM | Less current increase compared to 10 µM | Left shift reversed, decreased voltage sensitivity | - | Slowed | Pronounced slowing | nih.govplos.org |
Note: Data is compiled from various studies and may reflect findings in different expression systems and experimental conditions.
Subtype-Specific Actions of this compound on Kv11 Channels (Kv11.1, Kv11.2, Kv11.3)
This compound is recognized as a partial agonist of the Kv11 channel family, which includes Kv11.1 (hERG), Kv11.2 (erg2), and Kv11.3 (erg3) frontiersin.org. Studies have investigated its effects on these different subtypes, revealing both common and distinct modulatory properties.
Differential Potency and Qualitatively Distinct Actions in Mammalian Cells vs. Xenopus Oocytes
The effects of this compound on Kv11 channels can vary depending on the expression system used, specifically between mammalian cells and Xenopus laevis oocytes. This compound generally exhibits a higher potency in mammalian cells compared to oocytes nih.govresearchgate.net. For instance, maximum current increasing effects on Kv11.3 channels expressed in CHO cells (mammalian) were observed at 10 µM this compound nih.govplos.orgnih.gov. In contrast, a partial antagonistic action on Kv11.1 channels was initially described in oocytes at a higher concentration of 100 µM this compound researchgate.net. Consistent with higher potency in mammalian cells, an adverse effect on the drug-induced current increase in Kv11.1b was noted at 30 µM this compound in this system, comparable to findings for Kv11.3 channels researchgate.net.
Differences in the magnitude of agonistic effects are also observed. For example, 10 µM this compound increased Kv11.3 current by about twofold in CHO cells, whereas the same concentration induced approximately a fourfold increase for Kv11.1b channels expressed in oocytes researchgate.net. The leftward shift in the voltage dependence of activation is also less pronounced for Kv11.3 than for Kv11.1 channels researchgate.net.
Impact on Kv11.3 Channel Activation and Deactivation Kinetics
This compound significantly impacts the gating kinetics of Kv11.3 channels. At concentrations up to 10 µM, this compound induces dose-dependent left shifts in the Kv11.3 activation curve, suggesting a more negative activation threshold researchgate.net. At a concentration of 10 µM, this compound significantly accelerates the rate of Kv11.3 channel activation. Conversely, at a higher concentration of 20 µM, it slows the rate of activation plos.org.
The compound also affects deactivation kinetics. Kv11.3 deactivation kinetics are slowed in a dose-dependent manner within the concentration range of 1 to 20 µM this compound researchgate.netplos.org. At 10 µM, this compound induced a significant slowing of deactivation, with the time constant of deactivation (τdeact) increasing to about 250% of control values in the potential range between -90 and -120 mV plos.org. The slowing of both activation and deactivation kinetics observed at 20 µM this compound is consistent with a pronounced decrease in the voltage sensitivity of the channel at this higher concentration researchgate.netplos.org. This compound does not appear to have a significant effect on the kinetics of inactivation and recovery from inactivation of Kv11.3 channels plos.orgnih.gov.
The following table summarizes the effects of this compound on Kv11.3 channel kinetics:
| This compound Concentration | Activation Rate | Deactivation Rate | Voltage Dependence of Activation (V0.5 Shift) | Voltage Sensitivity of Activation (Slope Factor k) |
| 10 µM | Accelerated | Slowed | Leftward shift (~15 mV) nih.govplos.orgnih.gov | Unchanged or slightly decreased researchgate.netplos.org |
| 20 µM | Slowed | Slowed | Shift reverses, decreased voltage sensitivity nih.govplos.org | Dramatically decreased nih.govplos.org |
Partial Antagonistic Effects of this compound on Kv11 Channels at Higher Concentrations
While this compound acts as an activator at lower concentrations, it exhibits partial antagonistic effects on Kv11 channels at higher concentrations. This is evident by an attenuation of the drug-induced current increase frontiersin.org. For Kv11.3 channels, concentrations higher than 10 µM reveal antagonistic drug effects researchgate.net. At 20 µM, this compound induces clearly less current increase compared to 10 µM nih.govplos.orgnih.gov. The partial antagonistic effects of 20 µM this compound on Kv11.3 channels were particularly pronounced, in some cases resulting in current amplitudes below control values for the transient current component researchgate.net. This antagonistic effect can increase with prolonged exposure to 10 µM this compound researchgate.netplos.org. A partial antagonistic action of this compound was also described for Kv11.1 channels expressed in oocytes where the current increase was attenuated by 100 µM this compound researchgate.net.
Modulation of Other Potassium Channels
Beyond the Kv11 family, this compound has been shown to modulate other potassium channels, including members of the Kv12 family.
Effects on Kv12.1 Channels (hKCNH5)
This compound has been found to inhibit Kv12.1 channels (hKCNH5). frontiersin.orgnih.govnih.govresearchgate.net
Inhibition of Kv12.1 Channels
In contrast to its activating effects on Kv11.1 channels, this compound strongly inhibits Kv12.1 channels frontiersin.orgnih.govnih.gov. Application of 30 µM this compound completely inhibited Kv12.1 channels expressed in CHO cells with a time constant of 16.8 ± 2.6 s frontiersin.orgnih.gov. Even at a lower concentration of 10 µM, which is close to the reported EC50 for Kv11.1 activation, Kv12.1-mediated currents were reduced to 37.1 ± 4.1% of initial current amplitudes frontiersin.org.
This compound also affects the gating of Kv12.1 channels, but in the opposite direction compared to its effects on Kv11 channels. This compound accelerates the deactivation of Kv12.1 channels at hyperpolarized potentials frontiersin.org. It also shifts the voltage dependence of activation to depolarized potentials frontiersin.org.
The following table summarizes the effects of this compound on Kv12.1 channels:
Alterations in Kv12.1 Voltage Dependence and Deactivation Kinetics
This compound has been shown to modulate the voltage dependence and deactivation kinetics of Kv12.1 channels. Application of 10 µM this compound shifted the half-maximal voltage of activation (Vh) of Kv12.1 channels to more depolarized potentials. Specifically, the Vh shifted by +8.8 ± 2.9 mV after conditioning pulses of -60 mV and by +21.7 ± 5.2 mV after conditioning pulses of 0 mV. nih.govresearchgate.net Concurrently, the slope factors of the voltage dependence changed by +8.0 ± 1.5 mV and -1.8 ± 0.9 mV for conditioning pulses of -60 mV and 0 mV, respectively. nih.govresearchgate.net
Furthermore, this compound significantly accelerated the deactivation of Kv12.1 channels at hyperpolarized potentials. nih.govresearchgate.net This acceleration of deactivation is a notable effect of this compound on Kv12.1 channel gating. nih.gov
| Parameter | Conditioning Pulse (-60 mV) | Conditioning Pulse (0 mV) | Citation |
| ΔVh (mV) | +8.8 ± 2.9 | +21.7 ± 5.2 | nih.govresearchgate.net |
| ΔSlope Factor (mV) | +8.0 ± 1.5 | -1.8 ± 0.9 | nih.govresearchgate.net |
| Deactivation Kinetics | Accelerated | Accelerated | nih.govresearchgate.net |
Potentiation of KCNQ2, KCNQ4, and KCNQ2/3 Channels
In addition to its effects on hERG and Kv12.1 channels, this compound is known to potentiate KCNQ2, KCNQ4, and heteromeric KCNQ2/3 channels. mdpi.comresearchgate.netresearchgate.net Studies have shown that this compound potentiated KCNQ2 channels with an EC50 value of 2.44 ± 0.25 µM, which is similar to its reported EC50 value for hERG channels. researchgate.net At a concentration of 30 µM, this compound significantly increased the outward current of KCNQ2 channels by 1.41 ± 0.10-fold. researchgate.net this compound has been described as a potassium modulator that potentiates these KCNQ subtypes. mdpi.comresearchgate.netresearchgate.net
Structural Basis for this compound Binding to hERG Channels
This compound is an activator of human ether-a-go-go-related gene (hERG) K+ channels, also known as Kv11.1. fishersci.chnih.govresearchgate.net Its mechanism of action on hERG channels primarily involves reduced channel inactivation. nih.govresearchgate.net
Structure-Guided Topographic Mapping Studies
Structure-guided mutagenesis and molecular modeling studies have been employed to investigate the binding sites of this compound on hERG channels. nih.govplos.org These studies suggest the possibility of multiple binding sites for activators like this compound on the hERG channel. plos.orgnih.gov One proposed binding site is located in the neighborhood of E544 within the S4-S5 linker region, which appears to be involved in slowing deactivation and shifting the voltage dependence of activation. plos.org Mutations at E544 have been shown to increase the this compound-induced shift in the V1/2 of activation and exaggerate the slowing of deactivation. plos.org
Another putative interacting site identified is in the neighborhood of L529, located around the voltage-sensor domain. nih.gov Molecular modeling and docking studies suggest a potential binding site in the vicinity of L529 and K525. nih.gov
Mutagenesis to Elucidate Binding Sites (e.g., F656 mutations)
Mutagenesis studies, particularly involving mutations at residue F656, have provided insights into the binding of this compound to hERG channels. F656 is a key residue in the S6 helix known to be important for the binding of many hERG blockers. nih.govpnas.orgelifesciences.org
Studies have shown that mutations at F656 to nonaromatic residues (such as Val, Met, or Thr) that are known to greatly attenuate channel inhibition by hERG blockers facilitated the agonist activity of this compound. nih.govresearchgate.net This suggests that this compound may interact with a binding site that is distinct from the canonical inner cavity site where many blockers bind, or that mutations at F656 allosterically affect this compound binding or efficacy. nih.govpnas.org The agonist activity of this compound was potentiated by more than 3-fold by mutation of F656 to nonaromatic residues. researchgate.net
While F656 is critical for blocker binding, this compound's interaction appears to be facilitated by mutations at this position, highlighting differences in the binding sites or mechanisms of action between hERG activators and blockers. nih.govresearchgate.netpnas.org
Cellular and Molecular Mechanisms Mediated by Ns1643
Cell Cycle Regulation and Senescence Induction
NS1643 has been shown to potently regulate the cell cycle and trigger a cellular senescence program in various cancer cell types. This is a crucial mechanism for its anti-proliferative effects, fundamentally altering the fate of the cells from continuous division to a state of stable growth arrest.
A primary effect of this compound is the arrest of the cell cycle, predominantly in the G0/G1 phase. nih.gov This halt in cell cycle progression prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting cell division. In human mammary gland adenocarcinoma cells, exposure to this compound leads to a preferential arrest of the cell cycle in the G0/G1 phase without inducing apoptosis. nih.gov This effect has also been observed in invasive astrocytoma cells, where this compound-treated cells were found to be preferentially arrested in the G0/G1 phase. plos.orgresearchgate.net Studies on ER-negative breast cancer SKBr3 cells further confirm that prolonged stimulation with this compound arrests the cells in the G0/G1 phase, suggesting that the activity of the hERG1 channel, which this compound activates, is crucial for the G1 to S transition. nih.gov Interestingly, while G0/G1 arrest is commonly observed, in melanoma cells, this compound has been reported to induce a cell cycle arrest in the G2/M phase. nih.gov
Beyond simple cell cycle arrest, this compound activates a more permanent state of growth arrest known as cellular senescence. nih.govnih.gov This program is a potent tumor-suppressive mechanism. The induction of a senescence-like phenotype has been documented in breast cancer cells and melanoma following treatment with this compound. nih.govresearchgate.net This senescent state is characterized by a stable form of cell cycle arrest. nih.gov
The onset of cellular senescence induced by this compound is accompanied by the upregulation of several key senescence markers. nih.govsemanticscholar.org In human mammary gland adenocarcinoma cells, this compound treatment leads to increased protein levels of the tumor suppressors p21 and p16INK4a. nih.govplos.orgresearchgate.net Similarly, in melanoma cells, stimulation with this compound strongly upregulates both p21Waf and p16INK4A. nih.gov Furthermore, a positive β-galactosidase assay, another hallmark of senescent cells, has been observed in breast cancer cells treated with this compound. nih.gov In vivo studies on breast cancer models have also confirmed that tumors from this compound-treated mice show increased protein levels of p21waf/cip and p16INK4A compared to controls. researchgate.net
| Cell Line | Senescence Marker | Effect of this compound |
|---|---|---|
| Human Mammary Gland Adenocarcinoma | p21 | Increased protein levels |
| Human Mammary Gland Adenocarcinoma | p16INK4a | Increased protein levels |
| Human Mammary Gland Adenocarcinoma | β-galactosidase | Increased activity |
| Melanoma (A375) | p21Waf | Strongly upregulated |
| Melanoma (A375) | p16INK4A | Strongly upregulated |
| Breast Cancer (in vivo) | p21waf/cip | Increased protein levels |
| Breast Cancer (in vivo) | p16INK4A | Increased protein levels |
A significant characteristic of the cellular state induced by this compound is the irreversible nature of the proliferation inhibition. nih.gov In studies on breast cancer cells expressing the hERG1 channel, the growth inhibition caused by this compound was maintained even after the removal of the compound and replacement with a drug-free medium. nih.gov This suggests that this compound triggers a stable and lasting change in the cell's proliferative capacity, consistent with the induction of a senescent state rather than a transient cell cycle arrest. nih.gov
The arrest of the cell cycle by this compound is further associated with the downregulation of key proteins that drive cell cycle progression. Treatment with this compound has been shown to downregulate the expression of cyclin E2, a critical protein for the G1 to S phase transition. plos.orgnih.gov In melanoma cells, this compound treatment led to a strong downregulation of several cell cycle markers, including cyclin E, cyclin D, and cyclin B. nih.gov Furthermore, in breast cancer cells, this compound treatment resulted in a significant decrease in cyclin A2 protein levels after 24 hours, with the protein completely disappearing after 36 hours. nih.gov Cyclin A2 is essential for progression through the S phase. nih.govnih.gov
Activation of a Cellular Senescence Program
Impact on Cell Proliferation
The culmination of this compound's effects on cell cycle regulation and senescence induction is a potent inhibition of cell proliferation. mdpi.comresearchgate.net This has been demonstrated across various cancer cell lines. In both SKBr3 and MDA-MB-231 breast cancer cell lines, this compound caused a significant inhibition of cell proliferation. nih.gov Similarly, in the invasive astrocytoma cell line SMA-560, this compound treatment resulted in a potent decrease in cell proliferation, with concentrations greater than 25 μM almost completely arresting proliferation. plos.orgnih.gov The anti-proliferative effect of this compound has also been observed in melanoma cells. nih.gov
| Cell Line | Effect of this compound on Proliferation | Reference Finding |
|---|---|---|
| SKBr3 (Breast Cancer) | Significant inhibition | Application of this compound caused a significant inhibition of cell proliferation. nih.gov |
| MDA-MB-231 (Breast Cancer) | Significant inhibition | Application of this compound caused a significant inhibition of cell proliferation. nih.gov |
| SMA-560 (Astrocytoma) | Potent decrease | At concentrations >25 μM, cell proliferation was reduced to approximately 9% of the control. plos.org |
| A375 (Melanoma) | Strong inhibition | Application of this compound determined a strong inhibition of A375 cell proliferation. nih.gov |
Modulation of Cell Migration and Invasion
This compound influences the key processes of cell migration and invasion, which are critical for cancer metastasis.
This compound has been shown to significantly inhibit the motility of cancer cells. In triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and HER2-positive SKBR3 cells, this compound rapidly inhibited cell migration and invasion in a dose-dependent manner. Live-cell imaging studies confirmed a dose-dependent decrease in the velocity of TNBC cells, with minimal motility observed at a concentration of 50 μM. This reduction in cell movement is a key factor in diminishing the metastatic potential of these cells. The inhibitory effect on cell motility can be detected as early as 12 hours after treatment, which is before any significant changes in cell proliferation are observed. Furthermore, this compound treatment has been found to reduce the migration of SMA-560 glioma cells.
A key mechanism through which cancer cells invade surrounding tissues is the secretion of enzymes that degrade the extracellular matrix. One such critical enzyme is Matrix Metalloproteinase-9 (MMP-9). Research has demonstrated that treatment with this compound leads to a significant reduction in the secretion of MMP-9. Specifically, in SMA-560 glioma cells, a 40 μM concentration of this compound was shown to decrease MMP-9 secretion by approximately 62%. By inhibiting the secretion of this key enzyme, this compound hampers the ability of cancer cells to break down tissue barriers, thereby limiting their invasiveness.
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, which enhances their migratory and invasive capabilities. This process is crucial for metastasis. This compound has been found to reprogram EMT, effectively reversing this process. In breast cancer models, this compound-mediated activation of the Kv11.1 potassium channel inhibits cell motility by suppressing EMT. This is achieved by significantly suppressing the expression of key EMT-promoting transcription factors, including Snail, Slug, TWIST, and Zeb1.
Reprogramming of Epithelial-Mesenchymal Transition (EMT)
Modulation of Mesenchymal and Epithelial Markers (e.g., SNAIL1, SLUG, TWIST, ZEB, N-cadherin, E-cadherin)
This compound has been shown to influence the epithelial-mesenchymal transition (EMT), a process critical for cell motility and metastasis. nih.gov Treatment with this compound leads to a significant reduction in the expression of key mesenchymal transcription factors. In colon cancer cells, this compound decreased the levels of SNAIL1, SLUG, ZEB, and TWIST. researchgate.net This downregulation of mesenchymal markers is accompanied by an increase in epithelial markers. Specifically, this compound treatment inhibits the expression of N-cadherin while simultaneously augmenting the expression of E-cadherin. researchgate.net This shift from a mesenchymal to an epithelial phenotype is indicative of a reversal of EMT, which contributes to the inhibition of cancer cell motility. mdpi.com The modulation of these markers suggests that this compound reprograms the EMT process, promoting a less invasive, epithelial-like state. nih.gov
Modulation of EMT Markers by this compound
| Marker Type | Marker Name | Effect of this compound | Associated Process |
|---|---|---|---|
| Mesenchymal | SNAIL1, SLUG, TWIST, ZEB | Downregulation | Inhibition of Mesenchymal Phenotype |
| Mesenchymal | N-cadherin | Inhibition | Reduced Cell Motility |
| Epithelial | E-cadherin | Upregulation/Augmentation | Promotion of Epithelial Phenotype / Cell-Cell Adhesion |
Inhibition of TGFβ Signaling
The transforming growth factor-beta (TGFβ) signaling pathway is a key inducer of the epithelial-mesenchymal transition. Research indicates that this compound can effectively counteract TGFβ-induced cellular changes. In colon cancer cells, exposure to TGFβ1 leads to the rapid phosphorylation of its downstream effectors, the R-SMADs (SMAD2/3), and an increased expression of the mesenchymal marker N-cadherin. researchgate.net However, the application of this compound completely abolishes these effects. researchgate.net It prevents the phosphorylation of R-SMADs and inhibits the subsequent increase in N-cadherin, while promoting E-cadherin expression. researchgate.net This suggests that this compound-mediated inhibition of TGFβ signaling occurs through the de-phosphorylation of R-SMADs, potentially via the activation of the serine/threonine phosphatase PP2B (calcineurin). researchgate.net By disrupting this pathway, this compound effectively reprograms EMT into a mesenchymal-epithelial transition (MET), thereby inhibiting the motility of cancer cells. researchgate.netresearchgate.net
Effects on Cancer Cell Stemness
This compound has demonstrated a significant capacity to suppress cancer cell stemness, which is closely linked with the EMT process. nih.gov Treatment with this compound has been found to reduce the expression of the stemness marker CD44. nih.gov Furthermore, it significantly diminishes the mammosphere formation capability of breast cancer cells, a key characteristic of cancer stem cells. nih.govresearchgate.net This is accompanied by a marked reduction in the expression of crucial stem cell-specific transcription factors, including Oct4, Nanog, and Sox2. nih.govresearchgate.netresearchgate.net The attenuation of cancer stemness by this compound is believed to be a consequence of its ability to suppress EMT, thereby inhibiting tumor growth and metastasis. nih.govresearchgate.net
Effects of this compound on Cancer Stemness Markers
| Stemness Aspect | Specific Marker/Assay | Effect of this compound | Cell Lines Studied |
|---|---|---|---|
| Stemness Marker | CD44 | Reduced Expression | Breast Cancer Cells |
| Self-Renewal Capacity | Mammosphere Formation | Significantly Reduced | SKBR3, MCF7 |
| Transcription Factors | Oct4 | Significantly Reduced | SKBR3, MCF7, HT29, FET |
| Nanog | Significantly Reduced | SKBR3, MCF7, HT29, FET | |
| Sox2 | Significantly Reduced | SKBR3, MCF7, HT29, FET |
Induction of Reactive Oxygen Species (ROS) and DNA Damage
A key mechanism of this compound's anti-tumor activity is the induction of oxidative stress and subsequent DNA damage. nih.gov Treatment with this compound leads to an increased production of reactive oxygen species (ROS) in breast cancer cells. nih.gov This elevation in ROS contributes to significant DNA damage. Evidence from in vivo models shows that tumors from this compound-treated mice exhibit fragmentation of nuclei. researchgate.net In vitro studies using a neutral comet assay confirm that this compound produces significant DNA damage shortly after treatment. researchgate.net Further molecular analysis reveals that this compound-treated cells show an upregulation of γ-H2AX, a marker for double-strand DNA breaks, and increased poly ADP-ribosylation (PARylation), which signals a DNA damage response. researchgate.net
Ca2+-Dependent Mechanisms of ROS Formation
The generation of ROS induced by this compound appears to be linked to intracellular calcium (Ca2+) signaling. It is known that Ca2+ plays a central role in the process of ROS formation. nih.govnih.gov The effects of this compound on cellular processes, such as the dephosphorylation of Caveolin-1, are shown to be calcium-dependent, as the calcium chelator EGTA can prevent these changes. mdpi.com The interplay between ROS and Ca2+ is often bidirectional, where an increase in intracellular Ca2+ can activate ROS-generating enzymes, and ROS can, in turn, affect cellular Ca2+ signaling. nih.govnih.gov Therefore, it is plausible that this compound triggers an influx or release of Ca2+, which then stimulates the cellular machinery responsible for producing ROS, leading to oxidative stress and DNA damage. researchgate.net
Role of HMGA2 in Senescence and DNA Damage
The high mobility group A2 (HMGA2) protein, a DNA binding non-transcription factor, is associated with cellular senescence and DNA damage. researchgate.net Notably, studies have found that breast cancer cells treated with this compound exhibit a significant increase in HMGA2 nuclear foci. researchgate.net This finding suggests that HMGA2 may play a role in the this compound-dependent induction of senescence and DNA damage. researchgate.net The accumulation of HMGA2 in nuclear foci following this compound treatment links the compound's activity to established pathways of cellular stress response and aging.
Autophagy Modulation
This compound acts as a modulator of autophagy, a cellular process for degrading and recycling cellular components. In melanoma cells, pharmacological stimulation of the Kv11.3 channel with this compound induces autophagy. nih.govnih.gov This induction occurs through the activation of an AMPK-dependent signaling pathway. nih.gov The this compound-induced autophagy appears to function as a survival mechanism that contributes to the onset of a cellular senescence program. nih.govnih.gov When this autophagic process is inhibited, either by targeting AMPK with siRNA or by using the autophagy inhibitor hydroxychloroquine (B89500), the this compound-treated cells undergo apoptosis. nih.govnih.gov This suggests that while this compound can induce a senescent state through autophagy, combining it with an autophagy inhibitor could switch the cellular response to apoptosis, representing a potential therapeutic strategy. nih.govnih.gov
Stimulation of Autophagy via Kv11.3 Activation
Pharmacological stimulation of the Kv11.3 potassium channel by this compound is a key initiating event in the induction of autophagy in certain cancer cell models, such as melanoma. mdpi.commdpi.com This activation of a plasma membrane ion channel establishes a direct link between ion flux and the autophagic machinery, highlighting a novel regulatory mechanism for this fundamental cellular process. mdpi.com The induction of autophagy by this compound has been demonstrated to be a critical component of its effects on cell proliferation and survival. mdpi.commdpi.com
AMPK Phosphorylation and Intracellular Calcium Increase in Autophagy Activation
The activation of Kv11.3 channels by this compound leads to downstream signaling events that converge on the master energy sensor, AMP-activated protein kinase (AMPK). mdpi.commdpi.com Treatment with this compound induces a rapid increase in intracellular calcium levels. mdpi.com This elevation in cytosolic calcium is understood to contribute to the activation of autophagy. Concurrently, this compound promotes the phosphorylation of AMPK at Threonine 172 (T172), a modification that signifies its activation. mdpi.com This suggests that the stimulation of the Kv11.3 channel activates autophagy through an AMPK-dependent signaling pathway, a mechanism that can occur even in nutrient-rich conditions, independent of typical nutrient deficiency triggers. mdpi.com
Interplay between Autophagy, Senescence, and Apoptosis
The induction of autophagy by this compound is intricately linked to other cellular fate decisions, namely senescence and apoptosis. Research indicates that this compound treatment inhibits cell proliferation by inducing a state of cellular senescence, a form of permanent cell cycle arrest. mdpi.commdpi.com In this context, autophagy appears to function as a survival mechanism that facilitates the entry into and maintenance of the senescent state. mdpi.com
However, the role of autophagy can be shifted from a pro-survival to a pro-death mechanism. When this compound-induced autophagy is inhibited, either through siRNA targeting of AMPK or with chemical inhibitors like hydroxychloroquine, the cells undergo apoptosis, or programmed cell death. mdpi.commdpi.com This suggests a delicate balance where autophagy shields the cells from apoptosis, directing them towards senescence instead. This interplay highlights the potential for combinatorial therapeutic strategies that modulate both Kv11.3 channel activity and the autophagic process. mdpi.com
| Cellular Process | Effect of this compound | Key Mediators |
|---|---|---|
| Autophagy | Stimulation | Kv11.3, Intracellular Calcium, AMPK Phosphorylation |
| Senescence | Activation | Autophagy-dependent mechanism |
| Apoptosis | Activated upon autophagy inhibition | Suppressed by ongoing autophagy |
Signaling Pathway Interactions
This compound exerts its cellular effects by modulating several critical signaling pathways. These interactions are fundamental to its ability to influence processes such as cell cycle progression, proliferation, and cell adhesion.
Activation of NFAT/p21 Signaling Pathway
This compound has been shown to activate a signaling pathway involving the Nuclear Factor of Activated T-cells (NFAT) and the cyclin-dependent kinase inhibitor p21. The mechanism involves the this compound-induced increase in intracellular calcium, which in turn activates the calcium-dependent serine/threonine phosphatase, calcineurin. nih.gov Activated calcineurin dephosphorylates NFAT, facilitating its translocation into the nucleus. nih.gov Once in the nucleus, NFAT can act as a transcription factor. This cascade of events leads to the increased transcription of the CDKN1A gene, which encodes the p21 protein. nih.gov The resulting elevation in p21 levels contributes to the inhibition of cell proliferation and the induction of a senescent-like phenotype. nih.gov This effect has been observed to be independent of p53 status. mdpi.com
Interruption of AKT/GSK3β/β-catenin Signaling Cascade
This compound also significantly impacts the AKT/GSK3β/β-catenin signaling pathway, which is crucial for cell proliferation and migration. Treatment with this compound leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β) activity, as evidenced by an increase in its inhibitory phosphorylation at Serine 9. GSK3β normally phosphorylates β-catenin, marking it for degradation. Consequently, the inhibition of GSK3β by this compound results in a significant increase in the total levels of β-catenin. However, this accumulation does not lead to increased pro-migratory signaling. Instead, this compound promotes the localization of β-catenin to the cell surface membrane, enhancing cell-cell contact, while causing a reduction in its nuclear levels. This effectively attenuates the transcriptional activity of β-catenin in the nucleus, which is associated with epithelial-mesenchymal transition (EMT) and cell motility.
Regulation of FAK/AKT-FOXO3A Pathway
The direct regulatory effects of this compound on the Focal Adhesion Kinase (FAK)/AKT/Forkhead box O3a (FOXO3a) pathway are not yet fully elucidated in the existing literature. The FAK/AKT pathway is a critical regulator of cell survival, proliferation, and migration, often found to be dysregulated in cancer. AKT, a serine/threonine kinase, promotes cell survival by phosphorylating and thereby inhibiting the function of several pro-apoptotic proteins, including members of the FOXO family of transcription factors.
FOXO3a, a key downstream target of AKT, translocates to the nucleus when active, where it can induce the transcription of genes involved in cell cycle arrest and apoptosis, such as p27KIP1. nih.gov Phosphorylation of FOXO3a by activated AKT leads to its sequestration in the cytoplasm, preventing it from carrying out its tumor-suppressive functions. nih.gov While this compound is known to modulate AKT activity in the context of the GSK3β/β-catenin axis, further research is required to determine its specific impact on the phosphorylation status and subcellular localization of FOXO3a via the FAK/AKT signaling cascade.
| Signaling Pathway | Effect of this compound | Downstream Consequences |
|---|---|---|
| NFAT/p21 | Activation | Increased p21 expression, cell cycle arrest, senescence |
| AKT/GSK3β/β-catenin | Interruption | Inhibition of GSK3β, accumulation and membrane localization of β-catenin, reduced cell motility |
| FAK/AKT-FOXO3A | To be fully elucidated | Potential for modulation of cell survival and apoptosis |
Therapeutic Potential and Preclinical Research of Ns1643
Antineoplastic Effects
Research indicates that NS1643 exerts antineoplastic effects, particularly in breast cancer and has also been investigated in glioma research. nih.govfrontiersin.orgnih.govresearchgate.net
Breast Cancer Models
Studies using various breast cancer models have demonstrated the inhibitory effects of this compound on tumor growth and progression. nih.govnih.govresearchgate.net
This compound has shown significant efficacy in inhibiting tumor growth in in vivo xenograft models, particularly those derived from triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. nih.govnih.govresearchgate.net In studies using athymic nude mice injected with MDA-MB-231 cells, treatment with this compound resulted in significantly reduced tumor volumes compared to control groups. nih.govnih.govresearchgate.net For instance, mice treated with 6 mg/Kg of this compound showed significantly smaller tumor volumes as early as 6 days after injection. nih.gov At the end of one study, the mean tumor area in the this compound-treated group was considerably lower than that in the vehicle-treated group. nih.gov this compound treatment in these models has been associated with increased expression of senescence markers and reduced levels of proliferation markers in tumors. nih.govoncotarget.comresearchgate.net
Here is a summary of data from a xenograft study:
| Treatment Group | Mean Tumor Volume (Day 12) | Mean Tumor Area (End of Study) |
| Vehicle Control | Significantly larger | 1050 ± 200 mm³ |
| This compound (6 mg/Kg) | Significantly reduced | 560 ± 120 mm³ |
Data is expressed as Mean ± SEM. nih.gov
The antineoplastic effects of this compound have also been investigated in Ras-dependent tumor models, such as those utilizing Drosophila melanogaster. nih.govresearchgate.netresearchgate.net In genetically modified Drosophila harboring oncogenic RasV12, feeding the flies with this compound in their diet led to smaller tumor growth compared to control animals. nih.govresearchgate.netresearchgate.net These findings suggest that the ability of this compound to arrest tumor growth may be conserved across different cancer cell contexts and can override oncogenic signals like those from activated Ras. nih.govresearchgate.net
Studies have explored the correlation between the expression of hERG1 (Kv11.1) and breast cancer prognosis, particularly in the context of this compound's mechanism of action. High expression of the gene encoding for Kv11.1 channels has been associated with a favorable prognosis in estrogen receptor-negative breast cancer. frontiersin.orgnih.govfrontiersin.orgdntb.gov.ua This suggests that increased activity of Kv11.1, which is stimulated by this compound, may be a limiting factor for cancer cell proliferation. nih.govresearchgate.net
A key aspect of this compound's potential is its observed selective action on cancer cells compared to non-transformed cells. nih.govoncotarget.comnih.gov Preclinical studies have shown that while this compound inhibits proliferation and induces cell cycle arrest and senescence in breast cancer cell lines that express Kv11.1, it does not produce significant effects in non-transformed breast cells. nih.govoncotarget.comnih.gov This selectivity suggests that the effects of this compound are specifically directed towards hERG1-positive cancer cells. nih.govresearchgate.net
Glioma Research
This compound has also been explored in the context of glioma research. Electrophysiological studies have indicated the presence of hERG channels in certain anaplastic astrocytoma cell lines. nih.gov Treatment with this compound has resulted in a significant reduction in the proliferation of these glioma cells. nih.govresearchgate.net Furthermore, this compound treatment has been shown to reduce the secretion of matrix metalloproteinase-9 and inhibit the migration of glioma cells. nih.govresearchgate.net Combinations of this compound with other agents like temozolomide (B1682018) have shown additive impacts, suggesting this compound could potentially serve as an adjuvant therapy to limit glioma invasiveness. nih.govresearchgate.netmdpi.com
Melanoma Research
This compound has also been investigated in the context of melanoma, a type of skin cancer. Research in this area has focused on its influence on cellular processes critical for cancer progression.
Studies indicate that this compound plays a role in stimulating autophagy and promoting cellular senescence in melanoma cells. nih.govoncotarget.comnih.govexlibrisgroup.com Pharmacological stimulation of the Kv11.3 channel, also known as hERG3, with this compound has been shown to induce autophagy via the activation of an AMPK-dependent signaling pathway in melanoma cell lines. nih.govoncotarget.comnih.govexlibrisgroup.comresearchgate.net Furthermore, this compound has been found to strongly inhibit cell proliferation by activating a cellular senescence program in these cells. nih.govoncotarget.comnih.govexlibrisgroup.com This suggests that this compound-dependent autophagy may function as a survival mechanism contributing to cellular senescence in melanoma. nih.govoncotarget.comnih.gov
Given the role of autophagy as a potential survival mechanism in this compound-treated melanoma cells, combinatorial therapeutic approaches have been explored. Research suggests that inhibiting this compound-dependent autophagy can lead to cell death by activating apoptosis. nih.govoncotarget.comnih.gov Therefore, a combinatorial pharmacologic approach utilizing Kv11.3 channel activators like this compound alongside autophagy inhibitors could represent a novel therapeutic strategy against melanoma. nih.govoncotarget.comnih.govexlibrisgroup.com Inhibition of autophagy through methods such as targeting AMPK via siRNA or treatment with autophagy inhibitors like hydroxychloroquine (B89500) has been shown to activate apoptosis in this compound-treated cells. nih.govoncotarget.comnih.govexlibrisgroup.comresearchgate.net
Colon Cancer Cell Motility
This compound has also demonstrated effects on the motility of colon cancer cells. Research indicates that this compound can significantly inhibit the migration of these cells. researchgate.netdntb.gov.uanih.govmdpi.com This inhibition is associated with the compound's ability to activate the Kv11.1 potassium channel. researchgate.netdntb.gov.uanih.govmdpi.com Pharmacological stimulation of the Kv11.1 channel with this compound has been shown to produce a strong inhibition of colon cancer cell motility. researchgate.netdntb.gov.uanih.govmdpi.com This effect is linked to the reversal of the epithelial-to-mesenchymal transition (EMT) into the mesenchymal-to-epithelial transition (MET). researchgate.netdntb.gov.uanih.govmdpi.com this compound treatment leads to a decrease in mesenchymal markers and an increase in epithelial markers like E-cadherin. researchgate.netdntb.gov.uanih.govmdpi.com The mechanism involves the inhibition of TGFβ signaling via the activation of calcineurin. researchgate.netdntb.gov.uanih.govmdpi.com
Cardioprotective and Antiarrhythmic Research
Beyond its potential in cancer research, this compound has also been investigated for its effects on the cardiovascular system, particularly its cardioprotective and antiarrhythmic properties. This compound is known to activate hERG KV11.1 channels, which are crucial for cardiac repolarization. rndsystems.comtocris.com Studies have explored its ability to influence cardiac electrical activity and protect against injury.
Research using rabbit models of acquired long QT syndrome (LQTS) has shown that this compound exhibits antiarrhythmic effects. nih.govoup.com LQTS is characterized by delayed cardiac repolarization and increased susceptibility to arrhythmias like Torsades de Pointes (TdP). nih.govoup.com this compound, by activating the rapid delayed-rectifier K+ current (IKr), has been shown to suppress arrhythmic activity and shorten the QT interval in these models. nih.govoup.com This effect was observed in models of bradycardia-induced remodeling and those with IKr inhibited by drugs like dofetilide. nih.govoup.com this compound increased IKr in isolated cardiomyocytes. nih.govoup.com
Furthermore, studies in mouse models of cardiac ischemia/reperfusion (I/R) injury have investigated the role of Kv11.3 channels and the effects of this compound. plos.orgplos.orgnih.gov While high-dose this compound was noted as a Kv11.3 channel antagonist in one study, and low-dose this compound administration unexpectedly increased mortality after cardiac I/R in mice, the complexity of this compound's interactions with different potassium channels (including Kv4.2/4.3 and Kv7.1) was highlighted. plos.orgplos.orgnih.gov The cardioprotective function of Kv11.3 itself in I/R injury through neural pathways was suggested. plos.orgplos.orgnih.gov Computational analysis using a human ventricular cell model indicated that increased hERG conductance and a depolarizing shift of the inactivation curve, both influenced by this compound, contribute to antiarrhythmic actions, with their relative impact depending on external potassium concentration. nih.gov
| Study Type | Model System | Key Findings | Citation |
| Antiarrhythmic Properties | Rabbit models of acquired LQTS | Suppressed arrhythmic activity, shortened QT interval, increased IKr. | nih.govoup.com |
| Cardioprotective Function (Kv11.3) | Mouse model of cardiac I/R injury | Kv11.3 protects myocardium through neural pathways; high-dose this compound noted as Kv11.3 antagonist; low-dose this compound increased mortality. | plos.orgplos.orgnih.gov |
| Computational Analysis of Antiarrhythmic Effects | Human ventricular cell model | Increased hERG conductance and depolarizing shift of inactivation curve contribute to antiarrhythmic actions depending on external K+. | nih.gov |
Antiarrhythmic Activity In Vitro
In vitro studies have indicated that this compound possesses antiarrhythmic activity. rndsystems.combio-techne.comtocris.com Experiments using guinea pig cardiomyocytes demonstrated that application of 10 μM this compound activated the rapid delayed-rectifier potassium current (IKr), which is conducted by hERG channels. capes.gov.br This activation led to a significant decrease in action potential duration (APD), reducing it to 65% of control values. capes.gov.br The effect of this compound could be reversed by the application of a specific hERG channel inhibitor, E-4031. capes.gov.br Furthermore, this compound application resulted in a prolonged postrepolarization refractory time and increased the resistance of cardiomyocytes to reactivation by small depolarizing currents that mimic early afterdepolarizations. capes.gov.br These findings suggest that this compound can increase the repolarization reserve, which is proposed as a potential new antiarrhythmic principle to attenuate afterdepolarizations, ischemic leak currents, and re-entry phenomena. capes.gov.br
Effects on Cardiac Function in Animal Models
Assessment of Heart Rate and QT Interval
Studies in rabbit models of acquired Long QT Syndrome (LQTS) have investigated the impact of this compound on QT intervals and heart rate. In rabbits with dofetilide-induced IKr block, which causes significant QT prolongation, this compound infusion progressively decreased QT and corrected QT (QTc) intervals. oup.comnih.gov Statistically significant reductions in QT and QTc intervals were observed starting at 30 and 36 minutes after the onset of this compound infusion, respectively. oup.com this compound also reversed dofetilide-induced increases in RR intervals, although RR intervals began to increase again after about 70 minutes. oup.com
In a murine model of cardiac ischemia/reperfusion (I/R), low-dose this compound (0.1 mg/kg) induced QTc shortening in sham-operated wild-type mice. plos.orgplos.orgresearchgate.net High-dose this compound (6 mg/kg) restored the QTc. plos.org The effect of this compound on QTc is thought to be mediated through myocardial Kv11.1. plos.org
In a preclinical study investigating this compound as an antineoplastic agent in breast cancer, acute and chronic administration of this compound did not produce significant alterations in cardiac performance in mice. nih.govoncotarget.com While a slight, statistically non-significant increase in heart rate was observed in this compound-treated mice compared to untreated controls, no alteration of the LQT was noted. nih.govoncotarget.com
Role in Sepsis-Induced Cardiac Dysfunction (SCID)
Sepsis-induced cardiac dysfunction (SCID) is a significant complication of sepsis associated with high mortality. nih.govnih.gov Research using rat models of sepsis, induced by cecal ligation and puncture (CLP) surgery or lipopolysaccharide (LPS) injection, has explored the protective role of the Kcnh2 gene (encoding KCNH2/hERG channels) and the effects of this compound as a Kcnh2 activator. nih.govnih.gov
Sepsis was found to downregulate KCNH2 levels in the rat heart and in LPS-stimulated cardiomyocytes. nih.govnih.gov Deficiency of Kcnh2 significantly aggravated septic cardiac dysfunction, increased tissue damage, and enhanced apoptosis under LPS challenge. nih.govnih.gov Fractional shortening and ejection fraction values were significantly decreased in Kcnh2 deficient groups compared to wild-type. nih.govnih.gov Survival outcomes in Kcnh2 deficient septic rats were also markedly deteriorated. nih.govnih.gov
Conversely, activation of Kcnh2 with this compound resulted in opposite effects. nih.govnih.gov this compound attenuated heart injury induced by sepsis and suppressed cardiomyocyte apoptosis. nih.govresearchgate.net It improved cardiac function and suppressed the increase of pro-apoptotic proteins like BIM and PUMA, while increasing anti-apoptotic BCL-2 expression, accompanied by decreased expression of FOXO3A in cardiac extracts from LPS-treated rats. nih.gov These findings indicate that Kcnh2 is crucial in attenuating SCID via modulating cardiomyocyte apoptosis and that this compound, as a Kcnh2 activator, has a potential protective effect on the heart during sepsis. nih.gov
The protective role of Kcnh2 and the effect of this compound in SCID involve the regulation of the FAK/AKT-FOXO3A signaling pathway. nih.govnih.gov Lack of Kcnh2 caused inhibition of FAK/AKT signaling, leading to an upregulation of FOXO3A and its downstream targets, which ultimately induced cardiomyocyte apoptosis and heart tissue damage. nih.govnih.gov Activation of AKT by an activator or knockdown of FOXO3A with siRNA remarkably attenuated the pathological manifestations mediated by Kcnh2 defect. nih.govnih.gov
Data suggest that the reduction in KCNH2 observed in septic hearts results in altered processing in cardiomyocytes, leading to downregulation of FAK/AKT activity. nih.gov This downregulation increases the expression of FOXO3A, which in turn increases the expression of pro-apoptosis genes like BIM and PUMA during sepsis. nih.gov The Kcnh2 activator this compound could improve cardiac function and suppress cardiomyocyte apoptosis by modulating this pathway. nih.gov These studies suggest that Kcnh2 plays a protective role in SCID by reducing cardiomyocyte apoptosis through the AKT/FOXO3A/BIM pathways, highlighting Kcnh2 as a potential therapeutic target in SCID. nih.gov
Biomarkers for Arrhythmias Induced by QT-Shortening Agents
While many biomarkers exist for predicting Torsades de Pointes (TdP), which is associated with QT prolongation, there are fewer established biomarkers for arrhythmias induced by QT-shortening drugs. patsnap.comd-nb.info Studies have investigated potential biomarkers for predicting arrhythmias caused by potassium channel openers, including this compound. patsnap.comd-nb.info
In isolated Langendorff-perfused guinea pig hearts, this compound, along with other potassium channel openers, shortened the QT/QTc and the JT peak interval and increased the JT area at test concentrations. patsnap.com At higher, proarrhythmic concentrations, these compounds induced ventricular tachycardia (VT) and ventricular fibrillation (VF). patsnap.comnih.gov
Analysis showed that the JT peak interval, representing the early repolarization phase, and the JT area, reflecting the dispersion of ventricular repolarization, were the best predictors of VT/VF induced by these QT-shortening agents. patsnap.com This suggests that these parameters could serve as surrogate biomarkers for identifying the risk of proarrhythmia associated with the administration of QT-shortening agents. patsnap.com The acceleration of early-phase repolarization and increased dispersion of ventricular repolarization may contribute to the occurrence of these arrhythmias. patsnap.com
Data Table: Effects of this compound on Cardiac Parameters in Animal Models
| Model & Condition | This compound Effect on QT/QTc | This compound Effect on Heart Rate/RR Interval | This compound Effect on Arrhythmias | Key Findings | Source |
| Rabbit (Dofetilide-induced LQTS) | Decreased QT/QTc | Reversed increased RR interval | Suppressed ventricular tachyarrhythmias | Restored IKr, prevented arrhythmias in acquired LQTS models. oup.comnih.gov | oup.comnih.gov |
| Murine (Cardiac Ischemia/Reperfusion) | Shortened QTc (low dose), Restored QTc (high dose) | Alterations in heart rate variability (with Kv11.3 KO) | Increased infarct size (high dose, with Kv11.3 KO) | Effects potentially mediated via neural pathways and myocardial Kv11.1. plos.orgplos.orgresearchgate.net | plos.orgplos.orgresearchgate.net |
| Rat (Sepsis-Induced Cardiac Dysfunction) | Not explicitly reported in this context | Not explicitly reported in this context | Attenuated heart injury | Improved cardiac function, suppressed cardiomyocyte apoptosis via FAK/AKT-FOXO3A pathway. | nih.govnih.govresearchgate.net |
| Murine (Breast Cancer Model) | No alteration of LQT | Slight, non-significant increase | Not explicitly reported in this context | Did not produce significant alteration of cardiac performance. | nih.govoncotarget.com |
Data Table: Effects of this compound on IKr in Isolated Cardiomyocytes
| Cell Type | This compound Concentration | Effect on IKr | Magnitude of Effect | Key Findings | Source |
| Guinea Pig Ventricular Cardiomyocytes | 10 μM | Activated IKr | Significantly increased | Decreased APD, prolonged refractory time, increased resistance to afterdepolarizations. | capes.gov.br |
| Rabbit Cardiomyocytes (Normal) | 10 μM | Increased IKr | Approximately 75% increase | Restored IKr suppressed by bradycardia remodeling or dofetilide. | oup.comnih.gov |
| Rabbit Cardiomyocytes (Bradycardia-remodelled) | 10 μM | Increased IKr | Approximately 50% increase | Restored IKr suppressed by bradycardia remodeling or dofetilide. | oup.comnih.gov |
| Rabbit Cardiomyocytes (Dofetilide-exposed) | 10 μM | Restored IKr | From 0.20 ± 0.01 pA/pF to 0.27 ± 0.02 pA/pF | Restored IKr suppressed by bradycardia remodeling or dofetilide. | oup.comnih.gov |
Data Table: Biomarkers for Arrhythmias Induced by QT-Shortening Agents (including this compound)
Research Methodologies and Experimental Models
Electrophysiological Techniques
Electrophysiological techniques are crucial for understanding the interaction of NS1643 with ion channels, particularly potassium channels. These methods allow for the measurement of electrical currents across cell membranes, providing insights into channel function and modulation by chemical compounds.
Patch-Clamp Recordings
Patch-clamp recording is a widely used technique to measure ion channel currents in various cell types. Studies on this compound have utilized patch-clamp in several model systems, including Xenopus laevis oocytes, CHO cells, and SMA-560 cells.
In Xenopus laevis oocytes, patch-clamp has been used to study the effects of this compound on human ether-a-go-go-related gene (hERG) potassium channels. This compound has been shown to dose- and voltage-dependently increase hERG current in oocytes. medchemexpress.comcapes.gov.brresearchgate.net A concentration of 30 µM this compound caused near-maximal effects on wild-type (WT) hERG1 activation in oocytes. nih.gov this compound at concentrations of 3, 10, and 30 µM slowed the rate of hERG inactivation and reduced the extent of hERG channel rectification. medchemexpress.com The EC₅₀ value for hERG channel activation by this compound in Xenopus laevis oocytes was determined to be 10.5 µM. capes.gov.brresearchgate.net
Patch-clamp experiments in Chinese Hamster Ovary (CHO) cells transiently expressing Kv11.3 channels have also been conducted to investigate the effects of this compound. plos.orgnih.gov These studies revealed that this compound activates rat Kv11.3 current in a dose-dependent manner. plos.orgnih.gov The maximal current increasing effects were observed with 10 µM this compound, resulting in an approximately 80% increase in steady-state outward current. plos.orgnih.gov This increase was associated with a significant shift in the voltage dependence of activation to more negative potentials by about 15 mV. plos.orgnih.gov At a higher concentration of 20 µM, this compound induced a less intense current increase and even suppressed the Kv11.3 peak current component. plos.orgnih.gov Patch-clamp in CHO cells has also been used to study the effects of this compound on Kv12.1 channels, showing that this compound inhibited outward and tail currents and shifted the voltage dependence of activation to depolarized potentials. frontiersin.orgnih.govresearchgate.net
Patch-clamp investigations have also been performed on SMA-560 cells, an anaplastic astrocytoma cell line. These recordings are highly suggestive of the presence of hERG channels in these cells, providing evidence for a direct mechanism of action for this compound on SMA-560 cells. nih.govresearchgate.net
Current-Voltage Relationship Analysis
Current-voltage (I-V) relationship analysis is an integral part of patch-clamp recordings, providing information about the voltage dependence of ion channel activity. This analysis involves measuring the current amplitude at different membrane potentials.
In studies using Xenopus laevis oocytes expressing hERG channels, this compound increased both steady-state and tail current at all voltages tested, as assessed through I-V analysis. capes.gov.brresearchgate.net In CHO cells expressing Kv11.3 channels, the current-voltage relationship of the steady-state current showed a bell-shaped curve under control conditions. plos.orgnih.gov Application of 10 µM this compound increased the outward current amplitudes measured at the end of depolarizing pulses. plos.orgnih.gov The most pronounced increase in Kv11.3 steady-state current was observed between -20 and -10 mV. plos.orgnih.gov Analysis of the peak tail current amplitudes plotted against the prepulse potential was used to determine the voltage dependence of Kv11.3 channel activation. plos.orgnih.gov this compound (10 µM) shifted the voltage dependence of activation to more negative potentials. plos.orgnih.gov
In SMA-560 cells, patch-clamp data, including the analysis of tail current amplitude in proportion to increasingly negative potential, suggested the presence of hERG channels and their dependence on repolarizing potential. nih.gov
Cellular Assays
Cellular assays are employed to evaluate the biological effects of this compound on cell behavior, including proliferation, cell cycle progression, and the induction of senescence.
Cell Proliferation Assays
Cell proliferation assays are used to measure the rate of cell growth and division in response to treatment with this compound. Common methods include the Cell Titer-Glo kit and the MTT assay.
The Cell Titer-Glo luminescent cell viability assay, which quantifies ATP as a marker of metabolically active cells, has been used to determine cell proliferation in SMA-560 cells treated with this compound. nih.govresearchgate.netplos.orgresearchgate.net In SMA-560 cells, treatment with this compound at concentrations greater than or equal to 3.125 µM over a 72-hour period resulted in a statistically significant reduction in cell proliferation compared to the control. nih.gov At concentrations exceeding 25 µM this compound, cell proliferation was nearly arrested, with 50 µM this compound resulting in approximately 3.385% cell proliferation relative to the control. nih.gov The IC₅₀ of this compound for cell proliferation in SMA-560 cells was determined to be 7.6 µM. researchgate.net
This compound has also been shown to inhibit the proliferation of breast cancer cells expressing hERG channels irreversibly. nih.govnih.gov In human mammary gland adenocarcinoma-derived cells, application of this compound inhibited cell proliferation irreversibly. nih.gov Studies using MDA-MB-231 and SKBR3 breast cancer cell lines also demonstrated dose-dependent inhibition of cell migration and invasion by this compound at concentrations of 10 and 50 µM. medchemexpress.com Furthermore, this compound treatment reduced the proliferation of cells expressing Caveolin-1 (Cav-1). mdpi.com
The MTT assay, which measures the reduction of a tetrazolium dye by metabolically active cells, is another method used to assess cell viability and proliferation. karger.comnih.gov While the provided search results mention the MTT assay as a general method karger.comnih.govdntb.gov.uaresearchgate.net, specific detailed findings regarding this compound's effects on cell proliferation using the MTT assay in the specified cell lines (Xenopus laevis oocytes, CHO cells, SMA-560 cells) were not prominently detailed in the search results, though it is a standard assay that could be applied.
Cell Cycle Phase Distribution Analysis
Analysis of cell cycle phase distribution provides insights into how a compound affects the progression of cells through different stages of the cell cycle. This is typically done using flow cytometry. oncotarget.comnih.gov
Studies have shown that this compound treatment can lead to cell cycle arrest. In human mammary gland adenocarcinoma-derived cells, this compound treatment resulted in a preferential arrest of the cell cycle in the G0/G1 phase. nih.govresearchgate.net This arrest was not accompanied by the occurrence of apoptotic events. nih.govresearchgate.net Western blot analysis in these cells revealed a strong reduction in the expression levels of cell cycle phase-specific biomarkers such as cyclin E2 and cyclin A2 after 24 hours of this compound treatment. nih.gov
In contrast, stimulation of Kv11.3 channels in melanoma cells (A375 cell line) by this compound produced a cell cycle arrest in the G2/M phase. nih.gov This was considered unexpected as senescence is generally associated with G0/G1 arrest. nih.gov However, it was speculated that these cells might slip into the G0/G1 phase without dividing after a prolonged G2 arrest. nih.gov Western blot analysis in A375 cells treated with this compound showed a strong down-regulation of cell cycle markers including cyclin E, cyclin D, cyclin B, and Wee1. oncotarget.comnih.gov
Senescence-Associated Beta-Galactosidase Staining
Senescence-associated beta-galactosidase (SA-β-gal) staining is a widely used biomarker for identifying senescent cells. wikipedia.orgnih.govantibodies.com The assay is based on the observation that senescent cells accumulate β-galactosidase activity detectable at pH 6.0. wikipedia.orgnih.govantibodies.com
This compound has been shown to induce a senescence-like phenotype in certain cancer cell lines, as indicated by positive β-galactosidase staining. In human mammary gland adenocarcinoma-derived cells, this compound treatment led to the development of a senescence-like phenotype associated with a positive β-galactosidase assay. nih.gov Senescence-associated acidic β-galactosidase staining displayed strong positivity only in cells treated with this compound for 48 hours. nih.gov
In melanoma cells (A375 cell line), this compound was found to promote cellular senescence. oncotarget.comnih.gov This was supported by the significant up-regulation of the tumor suppressors p21ʷᵃᶠ and p16ᴵᴺᴷ⁴ᴬ, which are also considered markers of cellular senescence. oncotarget.com
Studies in breast cancer cells (MCF7, T47D, and MDA-MB-231) treated with 50 µM this compound for 24 hours also examined the effect on senescent markers, including β-galactosidase. researchgate.net this compound exhibited a significant increase in β-galactosidase activity in ER-positive breast cancer cells (MCF7 and T47D), regardless of endocrine resistance. researchgate.net However, no significant changes in senescent markers, including β-galactosidase, were observed in the ER-negative MDA-MB-231 cells under these conditions. researchgate.net
Cell Migration and Invasion Assays (e.g., wound healing, transwell assay)
Cell migration and invasion assays are utilized to assess the impact of this compound on the motility and invasiveness of cells, processes crucial in areas like cancer metastasis. The wound healing assay, also known as a scratch assay, involves creating a gap in a cell monolayer and observing the rate at which cells migrate to close the "wound". Transwell assays use inserts with a porous membrane, through which cells must migrate or invade, often through an extracellular matrix layer, to reach the lower chamber.
Research has shown that this compound was effective in reducing the wound healing of SMA-560 cells relative to the untreated control. plos.org
Apoptosis Assays
Apoptosis assays are conducted to determine if this compound induces programmed cell death. These assays can involve various methods, such as measuring caspase activation, detecting DNA fragmentation, or assessing changes in mitochondrial membrane potential. While some studies on this compound did not detect an apoptotic event, they observed other cellular effects. plos.org
Zymography for MMP-9 Secretion
Zymography is an enzymatic assay used to detect the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, in a sample. This technique involves running protein samples on a gel containing a substrate (like gelatin for MMP-9) that the MMPs can degrade. After electrophoresis, the gel is incubated to allow enzyme activity, and areas of degradation appear as clear bands against a stained background, indicating the presence and activity of the MMP.
Studies have demonstrated that this compound (40 μM) reduces MMP-9 secretion in SMA-560 cells. plos.orgresearchgate.net Treatment of SMA-560 cells with this concentration of this compound significantly reduced matrix metalloproteinase-9 (MMP-9) secretion by a notable percentage compared to control. plos.org
Intracellular Calcium Measurements
Measurements of intracellular calcium concentration ([Ca2+]i) are performed to investigate the effect of this compound on calcium signaling within cells. Techniques like Fura-2 calcium imaging allow for the real-time monitoring of changes in cytosolic calcium levels.
Research utilizing Fura-2 fluorescence has shown that this compound treatment induces a dramatic increase of intracellular Ca2+ in breast cancer cells. nih.govresearchgate.net This increase in cytosolic calcium levels was observed before and after the application of this compound. nih.govresearchgate.net This event was found to be completely reversed by the application of the generic calcium channel blocker cobalt (CoCl2). nih.govresearchgate.net These findings suggest that this compound-dependent effects, such as ROS formation and DNA damage, can be regulated by Ca2+ entry. oncotarget.com
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the effects of this compound at the level of protein and gene expression.
Western Blot Analysis for Protein Expression (e.g., cyclin A2, cyclin E2, p21, p16INK4a, HMGA2)
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This allows researchers to assess how this compound treatment affects the expression levels of various proteins involved in processes like cell cycle regulation and senescence.
Studies have shown that this compound treatment can lead to increased protein levels of the cellular senescence markers p21waf/cip and p16INK4A in tumors from treated mice compared to control groups. oncotarget.comresearchgate.net The high mobility group A2 (HMGA2), a DNA binding protein, has also been associated with a cellular senescent phenotype and DNA damage. oncotarget.com Representative immunoblots and quantification have been used to show the effects of this compound on these senescence markers in vivo. researchgate.net
Gene Expression Analysis (e.g., KCNH2)
Gene expression analysis techniques, such as quantitative PCR or microarray analysis, are used to measure the levels of specific mRNA transcripts in cells or tissues. This helps researchers understand how this compound influences the transcription of genes, such as KCNH2, which encodes the hERG potassium channel, a known target of this compound.
Bioinformatics investigations indicate that the KCNH2 gene presents a differential expression profile in breast cancer, independent of histological subtypes, with a higher degree of expression in the metastatic phenotype. researchgate.netnih.gov While the role of KCNH2 in oncogenesis is still being investigated, these data suggest it may have tumor suppressor characteristics, at least in breast cancer. nih.gov Another study using microarray data from the Oncomine database examined the expression level of KCNH2 in different histological subtypes of human brain cancers relative to normal brain tissue, showing a significant difference in gene expression. nih.gov
Data Table: Effects of this compound on MMP-9 Secretion
| Cell Line | This compound Concentration | Effect on MMP-9 Secretion (% of Control) | Assay Method | Reference |
| SMA-560 | 40 μM | 37.67% ± 6.49 Reduction | Gelatin Zymography | plos.orgplos.orgresearchgate.net |
Data Table: Effects of this compound on Senescence Markers
| Experimental Model | This compound Treatment | Protein Levels of p21waf/cip | Protein Levels of p16INK4A | Reference |
| Tumors from mice | Treated | Increased | Increased | oncotarget.comresearchgate.net |
Data Table: Effects of this compound on Intracellular Calcium
| Cell Line | This compound Treatment | Effect on Intracellular Ca2+ | Reversal by CoCl2 | Assay Method | Reference |
| Breast Cancer Cells | Treatment | Dramatic Increase | Complete Reversal | Fura-2 Imaging | nih.govresearchgate.net |
siRNA Targeting (e.g., AMPK)
Studies investigating the cellular mechanisms of this compound have utilized siRNA targeting to explore specific signaling pathways. For instance, siRNA targeting AMPK has been employed to understand the role of this kinase in this compound-induced cellular effects. Pharmacologic stimulation of the Kv11.3 channel with this compound has been shown to induce autophagy via activation of an AMPK-dependent signaling pathway in melanoma cell lines. nih.govoncotarget.comexlibrisgroup.com Inhibition of autophagy through siRNA targeting AMPK or treatment with an autophagy inhibitor like hydroxychloroquine (B89500) activates apoptosis in this compound-treated cells. nih.govoncotarget.comexlibrisgroup.comproquest.comresearchgate.net This suggests that autophagy can act as a survival mechanism contributing to cellular senescence in this context, and inhibiting it in combination with this compound treatment could be a potential cytotoxic strategy. nih.govoncotarget.comexlibrisgroup.comproquest.comresearchgate.net
Furthermore, siRNA targeting p21 has been used to assess its contribution to the inhibitory effect of this compound on cancer cell growth. The inhibitory effect of this compound on cell proliferation was found to be completely repressed in cells expressing siRNA targeting p21 compared to naive cells, indicating a fundamental role for p21 in mediating this effect. researchgate.netnih.gov
In Vivo Models
Various in vivo models have been utilized to evaluate the effects of this compound in a complex biological setting.
Mouse Xenograft Models (e.g., MDA-MB-231)
Mouse xenograft models, particularly those using MDA-MB-231 triple-negative breast cancer (TNBC) cells, have been instrumental in studying the in vivo effects of this compound on tumor growth and metastasis. MDA-MB-231 cells are a widely used cell line for creating xenograft models due to their aggressive and metastatic nature. altogenlabs.complos.org
In studies using MDA-MB-231-induced xenografts in athymic nude mice and NSG mice, this compound significantly arrested tumor growth. nih.govnih.gov For example, in one study, mice treated with this compound (6 mg/Kg) showed significantly reduced tumor volumes compared to the vehicle-treated group as early as 6 days after injection. nih.gov At the end of this study, the mean tumor area in the this compound-treated group was significantly lower (560 ± 120 mm³) compared to the control group (1050 ± 200 mm³). nih.gov
| Treatment Group | Mean Tumor Area (mm³) ± SEM |
| Vehicle Control | 1050 ± 200 |
| This compound (6 mg/Kg) | 560 ± 120 |
Tumors exposed to this compound in these models exhibited reduced levels of proliferation markers, increased expression of senescence markers, and elevated production of reactive oxygen species (ROS) and DNA damage. nih.govoncotarget.com this compound has also been shown to significantly reduce the metastatic spread of breast tumors in vivo in a TNBC mouse model by inhibiting cell motility and suppressing cancer cell stemness. nih.govkcl.ac.uk This effect is associated with the reprogramming of epithelial-mesenchymal transition (EMT) via attenuation of Wnt/β-catenin signaling. nih.govkcl.ac.uk Reduced expression of mesenchymal markers like Vimentin was observed in this compound-treated mouse xenograft tumors derived from MDA-MB-231 cells. nih.gov
Drosophila Ras-Dependent Tumor Model
The Drosophila Ras-dependent tumor model has also been utilized to investigate the effects of this compound on tumor growth in an in vivo setting. This model involves genetically modified Drosophila harboring GFP-expressing oncogenic RasV12 with knockdown of the polarity gene discs large (DlgRNAi). nih.govresearchgate.netresearchgate.net When Drosophila with these tumors were fed a diet containing this compound (25 µM), they developed smaller tumor growth compared to control animals fed with a vehicle. nih.govresearchgate.net These findings suggest that this compound can arrest tumor growth in this model. nih.govresearchgate.net
Zebrafish Ex Vivo Whole Heart Model for Channel Activator Screening
The zebrafish ex vivo whole heart model has been proposed as a valuable tool for screening hERG channel activator compounds like this compound. patsnap.comnih.govresearchgate.netphysiology.orgphysiology.org This model allows for the assessment of the effects of these compounds on action potentials recorded from isolated zebrafish hearts using optical mapping. patsnap.comnih.govresearchgate.netphysiology.orgphysiology.org Studies using this model have shown that this compound, a type 2 hERG1a activator, caused abbreviation of the action potential duration (APD) in ex vivo zebrafish whole hearts. patsnap.comnih.govresearchgate.netphysiology.orgphysiology.org This is in contrast to hERG1a blockers, which caused APD prolongation. patsnap.comnih.govresearchgate.netphysiology.orgphysiology.org Functional data from isolated zkcnh6a (zERG3) channels in the Xenopus oocyte expression system also showed that this compound activates these channels. patsnap.comnih.govresearchgate.netphysiology.orgphysiology.org
Septic Animal Models (e.g., Cecal Ligation Puncture, LPS injection)
Septic animal models, such as those induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection, are commonly used to study sepsis and sepsis-associated complications. nih.govjcritintensivecare.orgnih.govresearchgate.netmdpi.com Research has explored the effects of this compound in these models, particularly in the context of sepsis-induced cardiac injury. The mouse sepsis-induced cardiac injury can be established using either LPS or CLP models. researchgate.net Studies have indicated that activating Kcnh2 with this compound resulted in effects opposite to those observed in the absence of Kcnh2 in septic rats, where lack of Kcnh2 caused inhibition of FAK/AKT signaling and induced cardiomyocyte apoptosis and heart tissue damage. patsnap.com this compound has been shown to attenuate heart injury induced by sepsis in these animal models. researchgate.net Survival status analysis after CLP surgery or LPS treatment following pre-treatment with this compound has been conducted to evaluate its impact. researchgate.net
Bioinformatics and Data Analysis
Bioinformatics and data analysis play a role in understanding the context and potential mechanisms of this compound's effects. Bioinformatics data, for instance, indicates that the KCNH2 gene, which encodes for the hERG channel targeted by this compound, is differentially expressed depending on the histological subtypes of brain cancer. nih.govresearchgate.net The degree of overexpression is particularly prominent in diffuse astrocytic and oligodendroglial tumors. nih.gov Statistical analyses are routinely performed on experimental data from studies involving this compound, utilizing software like GraphPad Prism to determine the significance of observed effects in cell proliferation, migration, and other assays. nih.govresearchgate.net
Oncomine Dataset Analysis for KCNH2 Expression
Analysis of publicly available gene expression databases, such as Oncomine, has been utilized to examine the expression levels of the KCNH2 gene in various cancer types compared to normal tissues plos.orgnih.govnih.gov. This approach provides insights into the potential role of KCNH2 in different malignancies.
Several independent studies using Oncomine data have indicated significant differences in KCNH2 gene expression levels in various human cancers compared with normal tissues plos.orgnih.govnih.gov. For breast cancer, at least seven independent studies showed a significant difference in KCNH2 expression (p ≤ 0.05) in breast cancers compared with normal breast tissue nih.govresearchgate.net. In breast cancer, KCNH2 was found to be significantly upregulated in invasive breast carcinoma, ranking among the top overexpressed genes in some studies nih.gov. Specifically, studies by Gluck and Finak showed significant upregulation of KCNH2 in invasive breast carcinoma, ranking in the top 2% and 23% of overexpressed genes, respectively nih.gov. Zhao's study also reported KCNH2 overexpression in invasive (top 13%) and invasive ductal (top 26%) breast cancer compared to normal tissue nih.gov. Upregulation was also observed in lobular carcinoma (top 7% in Sorlie's study and top 7% in Perou's study) and ductal breast carcinoma (top 21% in Richardson's study and top 16% in Perou's study) nih.gov.
In brain cancers, microarray data from Oncomine revealed that the KCNH2 gene is expressed differentially across various histological subtypes compared to normal brain tissue plos.orgnih.gov. Independent studies demonstrated a significant difference in expression levels (p ≤ 0.05) in human brain cancers versus normal tissues plos.orgnih.gov. The degree of overexpression appears most prominent in diffuse astrocytic and oligodendroglial tumors plos.org. The Beroukhim study indicated significant overexpression of KCNH2 in primary and secondary glioblastoma compared to normal brain, ranking among the top 3% and 6% overexpressed genes, respectively plos.orgnih.gov. This study also noted significant overexpression in anaplastic astrocytoma and anaplastic oligodendroglioma plos.orgnih.gov. French's study similarly found KCNH2 significantly overexpressed and ranked among the top 9–15% overexpressed genes in anaplastic oligoastrocytoma and anaplastic oligodendroglioma nih.gov. Murat's study showed KCNH2 overexpression in glioblastoma multiforme (GBM), ranking among the top 22% of overexpressed genes nih.gov.
An integrated analysis of KCNH2 across 34 cancer types using differential expression analysis of normal and tumor samples revealed significant upregulation of KCNH2 in 14 tumor datasets nih.gov. These included glioblastoma multiforme (GBM), glioblastoma and low-grade glioma (GBMLGG), brain lower grade glioma (LGG), breast invasive carcinoma (BRCA), kidney renal papillary cell carcinoma (KIRP), liver hepatocellular carcinoma (LIHC), Wilms tumor (WT), ovarian serous cystadenocarcinoma (OV), pancreatic adenocarcinoma (PAAD), acute myeloid leukemia (LAML), pheochromocytoma and paraganglioma (PCPG), adrenocortical carcinoma (ACC), kidney chromophobe (KICH), and cholangiocarcinoma (CHOL) nih.gov.
The Oncomine analysis often employs specific threshold criteria for inclusion, such as a p-value < 0.05, a fold change > 2, and a gene rank percentile < 10% or 20% nih.govnih.govplos.orgplos.org. These thresholds help identify genes with significantly altered expression.
The bioinformatics investigations using Oncomine suggest that the KCNH2 gene presents a differential expression profile in various cancers, often showing higher expression in malignant phenotypes plos.orgnih.gov. While this compound is a Kv11.1 channel activator, the Oncomine analysis primarily focuses on the expression levels of the KCNH2 gene itself across different cancer contexts, providing a basis for understanding where targeting this channel might be relevant plos.orgnih.gov.
Here are some examples of data findings from Oncomine analysis of KCNH2 expression in different cancers:
| Cancer Type | Study | Fold Change (Cancer vs. Normal) | p-Value | Gene Rank Percentile | Significance | Source |
| Invasive Breast Carcinoma | Gluck | Not specified | ≤ 0.05 | Top 2% | Upregulated | nih.gov |
| Invasive Breast Carcinoma | Finak | Not specified | ≤ 0.05 | Top 23% | Upregulated | nih.gov |
| Invasive Breast Carcinoma | Zhao | Not specified | ≤ 0.05 | Top 13% | Upregulated | nih.gov |
| Invasive Ductal Carcinoma | Zhao | Not specified | ≤ 0.05 | Top 26% | Upregulated | nih.gov |
| Lobular Carcinoma | Sorlie | Not specified | ≤ 0.05 | Top 7% | Upregulated | nih.gov |
| Ductal Breast Carcinoma | Richardson | Not specified | ≤ 0.05 | Top 21% | Upregulated | nih.gov |
| Lobular Breast Carcinoma | Perou | Not specified | ≤ 0.05 | Top 7% | Upregulated | nih.gov |
| Ductal Breast Carcinoma | Perou | Not specified | ≤ 0.05 | Top 16% | Upregulated | nih.gov |
| Primary Glioblastoma | Beroukhim | Not specified | ≤ 0.05 | Top 3% | Overexpressed | plos.orgnih.gov |
| Secondary Glioblastoma | Beroukhim | Not specified | ≤ 0.05 | Top 6% | Overexpressed | plos.orgnih.gov |
| Anaplastic Astrocytoma | Beroukhim | Not specified | ≤ 0.05 | Not specified | Overexpressed | plos.orgnih.gov |
| Anaplastic Oligodendroglioma | Beroukhim | Not specified | ≤ 0.05 | Not specified | Overexpressed | plos.orgnih.gov |
| Anaplastic Oligoastrocytoma | French | Not specified | ≤ 0.05 | Top 9–15% | Overexpressed | nih.gov |
| Anaplastic Oligodendroglioma | French | Not specified | ≤ 0.05 | Top 9–15% | Overexpressed | nih.gov |
| Glioblastoma (GBM) | Murat | Not specified | ≤ 0.05 | Top 22% | Overexpressed | nih.gov |
Interactive Data Table: KCNH2 Expression in Breast Cancer (Oncomine Analysis)
| Study | Cancer Subtype | Gene Rank Percentile (Overexpression) |
| Gluck | Invasive Breast Carcinoma | 2% |
| Finak | Invasive Breast Carcinoma | 23% |
| Zhao | Invasive | 13% |
| Zhao | Invasive Ductal | 26% |
| Sorlie | Lobular Carcinoma | 7% |
| Richardson | Ductal Breast Carcinoma | 21% |
| Perou | Lobular Breast Carcinoma | 7% |
| Perou | Ductal Breast Carcinoma | 16% |
Interactive Data Table: KCNH2 Expression in Brain Cancer (Oncomine Analysis)
| Study | Cancer Subtype | Gene Rank Percentile (Overexpression) |
| Beroukhim | Primary Glioblastoma | 3% |
| Beroukhim | Secondary Glioblastoma | 6% |
| French | Anaplastic Oligoastrocytoma | 9–15% |
| French | Anaplastic Oligodendroglioma | 9–15% |
| Murat | Glioblastoma (GBM) | 22% |
These analyses highlight the differential expression of KCNH2 in various cancers, suggesting its potential involvement in tumor biology and its relevance as a target for compounds like this compound in specific cancer contexts plos.orgnih.govnih.gov.
Future Research Directions and Challenges
Elucidating Additional Ion Channel Targets of NS1643
While this compound is well-established as an activator of hERG (Kv11.1) channels, research indicates its modulation extends to other ion channels, presenting both opportunities and challenges for therapeutic specificity. Studies have shown that this compound also activates Kv11.2 and Kv11.3 channels, although its effects on Kv11.3 channels exhibit distinct characteristics, including pronounced partial antagonism at higher concentrations. guidetomalariapharmacology.orgnih.gov Furthermore, this compound possesses a pharmacophore capable of nonselectively activating BK and K2P channels. wikipedia.org Investigations have also revealed inhibitory effects of this compound on Kv12.1 channels. idrblab.net At higher concentrations (e.g., 30 µM), this compound has been shown to inhibit Kv4.3 and Kv7.1 channels. nih.gov There is also a suggestion that this compound may block KCNQ1 current, which is responsible for the slow delayed rectifier potassium current (IKs). nih.gov More recent findings indicate this compound acts as a potentiator of KCNQ2, KCNQ4, and KCNQ2/3 potassium channels. ourfuturefocus.com.au
Future research is crucial to comprehensively map the complete spectrum of ion channels modulated by this compound and to characterize the precise nature of these interactions (activation, inhibition, or modulation) and their concentration dependence. Understanding this broader target profile is essential for predicting potential off-target effects and improving the specificity of this compound or its derivatives for particular therapeutic applications.
Comprehensive Understanding of this compound's Molecular Binding Sites and Allosteric Modulation
This compound functions as a partial agonist and activator of hERG channels, influencing channel gating by shifting the voltage-dependence of activation to hyperpolarized potentials and inactivation to depolarized potentials, as well as increasing tail current amplitude. idrblab.netwikidata.org On Kv11.3 channels, this compound shifts the voltage dependence of activation to more negative potentials, accelerates activation kinetics, and slows deactivation. guidetomalariapharmacology.org
Molecular studies employing techniques such as mutagenesis and molecular modeling have begun to shed light on the interaction sites of this compound with hERG channels. One proposed binding site is located near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits, distinct from the binding sites of other hERG activators. guidetomalariapharmacology.org Another putative interacting site has been identified near the L529 residue around the voltage-sensor (S4 domain) of hERG1. wikidata.org Docking studies suggest that this compound may bind with higher affinity to a kinked structure induced by the L529I mutation. wikidata.org Evidence also suggests the possibility of multiple binding sites for this compound on hERG, including regions near the selectivity filter, at the S4 and S4-S5 linker, and within the inner cavity, where binding may mediate pharmacological block. fishersci.cafishersci.pt Interactions within the neighborhood of E544 in the S4-S5 linker appear to be involved in the slowing of deactivation and shifts in the voltage-dependence of activation. fishersci.cafishersci.pt
This compound is also described as an allosteric modulator/activator of Kv11.1 channels. nih.govunil.ch Further research is needed to fully elucidate the molecular details of this compound's interaction with its various ion channel targets, including the precise binding sites, the nature of allosteric modulation, and how these interactions translate into specific changes in channel gating and function. Advanced structural biology techniques and computational modeling will be invaluable in this endeavor.
Translational Research for Novel Therapeutic Strategies
Translational research involving this compound is actively exploring its potential in various disease contexts, particularly cardiac arrhythmias and cancer. This compound has demonstrated antiarrhythmic activity in vitro and is being investigated for the treatment of congenital and acquired long QT syndrome. nih.govwikidata.orgtocris.com However, caution is warranted as studies in a rabbit model of LQTS type 1 showed that this compound could increase ventricular fibrillation, indicating potential proarrhythmic effects in certain conditions. wikipedia.org
In cancer research, this compound has shown promise by inhibiting the growth of breast cancer tumors in TNBC mouse models and reducing the migration and invasion of breast cancer cells. mims.commims.comnih.govtorvergata.it Its anti-metastatic effect in breast tumors in vivo may be mediated by inhibiting cell motility via β-catenin. researchgate.netguidetopharmacology.org this compound has also been found to induce G0/G1 cell cycle arrest and senescence in breast cancer cells and to generate ROS-dependent DNA damage. mims.comtorvergata.itguidetopharmacology.orgmims.comtocris.comuni.lu Furthermore, this compound strongly inhibits the proliferation of invasive astrocytoma cells, reducing MMP-9 secretion and inhibiting wound healing and migratory capacity. wikidoc.orgebiohippo.com In colon cancer, this compound can reprogram epithelial-mesenchymal transition (EMT) by inhibiting TGFβ signaling through calcineurin activation and inhibiting R-SMADs phosphorylation. nih.govjkchemical.com
Optimization of this compound Analogs for Enhanced Efficacy and Specificity
A key direction in translational research is the development and optimization of this compound analogs with improved efficacy and specificity for particular ion channel targets, aiming to maximize therapeutic benefits while minimizing off-target effects. Structural analogs like NS3623 have been studied, although NS3623 itself has shown potential issues like impaired conduction velocity and prolonged QRS interval in guinea pig hearts. wikipedia.org Another analog, MC-II-157c, has demonstrated enhanced hERG agonist activity compared to this compound but may also block sodium current. newdrugapprovals.org
Approaches such as de novo drug design and fragment-based methods are being employed to create this compound derivatives. fishersci.ptnewdrugapprovals.orgguidetoimmunopharmacology.org The goal is to design non-blocking hERG1 activators that selectively target specific binding sites responsible for the desired therapeutic effects. fishersci.pt A more detailed understanding of the molecular mechanisms of this compound and its analogs is crucial for the rational design of more potent and selective compounds. guidetomalariapharmacology.org
Development of Combination Therapies with Existing Treatments
Exploring the potential of this compound in combination with existing therapeutic agents is another important avenue of research, particularly in cancer treatment. Studies have shown that combining this compound with temozolomide (B1682018) (TMZ) in invasive astrocytoma cells results in additive effects, suggesting this compound could serve as a suitable adjuvant therapy. wikidoc.orgebiohippo.com The distinct mechanisms of action of this compound and TMZ support the rationale for such combination strategies. wikidoc.org In glioma cells, combinations of this compound with pantoprazole (B1678409) have also shown effectiveness in reducing proliferation. ourfuturefocus.com.au
Generally, combining ion channel modulators with other anticancer drugs has the potential to generate synergistic effects, enhancing therapeutic outcomes. mims.com While studies involving this compound combinations are still in early stages, research with other ion channel modulators, such as combining KCa3.1 activators and Kv11.1 inhibitors with cisplatin, has demonstrated enhanced therapeutic effects in cancer cells. mims.com Further research is needed to identify optimal combination partners and evaluate the efficacy and safety of this compound-based combination therapies in relevant disease models and ultimately in clinical settings.
Long-Term Effects and Potential Off-Target Activities of this compound
A critical aspect of future research involves a thorough assessment of the long-term effects and potential off-target activities of this compound. As noted, this compound's modulation extends beyond hERG channels to include activation of BK and K2P channels, inhibition of Kv12.1, and modulation of Kv4.3, Kv7.1, KCNQ1, KCNQ2, KCNQ4, and KCNQ2/3 channels. wikipedia.orgidrblab.netnih.govnih.govourfuturefocus.com.au These interactions highlight the potential for off-target effects that could limit its therapeutic window. For instance, NS3623, an analog, has been shown to impair cardiac conduction in guinea pigs. wikipedia.org
The risk of cardiotoxicity, particularly drug-induced long QT syndrome and associated arrhythmias, is a significant concern with compounds affecting hERG channels. wikidoc.orgebiohippo.comwikipedia.org While this compound is an activator, over-activation or complex interactions with other channels could theoretically lead to repolarization abnormalities. Indeed, this compound increased ventricular fibrillation in a rabbit LQTS model. wikipedia.org However, preclinical studies in a breast cancer mouse model did not reveal significant cardiac dysfunction with chronic this compound exposure at effective anti-tumor doses. mims.comtorvergata.it
Comprehensive studies are needed to fully characterize the off-target profile of this compound across a wide range of ion channels and other potential targets. Long-term toxicity studies in relevant animal models are essential to identify any cumulative or delayed adverse effects. Given the current lack of studies on the effects of this compound in humans, this area of research is paramount for informing future clinical translation. mims.comtorvergata.it
Exploration of this compound's Role in Other Disease Models beyond Cancer and Cardiac Conditions
Beyond its primary investigation in cancer and cardiac conditions, the known interactions of this compound with various ion channels suggest potential roles in other physiological and pathological processes. For example, this compound has been shown to activate autophagy, a cellular process implicated in various diseases including neurodegenerative disorders, infectious diseases, and metabolic disorders. nih.gov This finding warrants further exploration of this compound's potential in diseases where modulating autophagy could be therapeutically beneficial.
Additionally, this compound has been reported to enhance epilepsy-associated KCNQ channels. nih.gov This observation suggests a potential area of research into the role of this compound or its derivatives in the context of epilepsy or other neurological disorders where KCNQ channel function is involved.
Mechanistic Studies on the Interplay between this compound-Induced Senescence, Autophagy, and Apoptosis
Mechanistic studies investigating the cellular effects of this compound have revealed a complex interplay between senescence, autophagy, and apoptosis, particularly in cancer cell models. Research indicates that this compound, known as an activator of the Kv11.3 potassium channel, can simultaneously induce both autophagy and cellular senescence in certain cell lines, such as melanoma cells. nih.govnih.govoncotarget.com This induction of autophagy by this compound has been shown to occur through the activation of an AMPK-dependent signaling pathway. nih.govnih.govoncotarget.com
A significant finding from these studies is the proposed role of autophagy as a survival mechanism in the context of this compound-induced cellular senescence. nih.govnih.govoncotarget.comresearchgate.netresearchgate.net This suggests that while this compound triggers a senescence program characterized by inhibited cell proliferation, the concurrent activation of autophagy helps cells survive this stress-induced state. nih.govoncotarget.com
Further supporting this notion is the observation that inhibiting autophagy in this compound-treated cells can shift the cellular fate towards apoptosis. nih.govnih.govoncotarget.comresearchgate.netresearchgate.net Studies using techniques such as siRNA targeting AMPK or treatment with autophagy inhibitors like hydroxychloroquine (B89500) have demonstrated that blocking autophagy leads to the activation of caspase-3, a key marker of apoptosis, and subsequent cell death in cells previously treated with this compound. nih.govresearchgate.netresearchgate.net This suggests a functional relationship where autophagy acts to prevent apoptosis in cells undergoing this compound-induced senescence. researchgate.net
Detailed investigations have indicated that the increase in autophagy markers precedes the activation of the cellular senescence-like pathway in cells experiencing potassium loss induced by this compound. nih.gov This temporal relationship suggests that autophagy may function as a precursor event facilitating the permanent arrest of cell proliferation associated with senescence in this specific context. nih.gov
While the involvement of the AMPK pathway in this compound-dependent autophagy is established, the precise molecular mechanism by which Kv11.3 channel activation controls AMPK in this interplay warrants further elucidation. researchgate.net
The following table summarizes the observed effects of this compound and the impact of autophagy inhibition on cellular fate in this context:
| Treatment | Observed Cellular Effects | Proposed Interplay |
| This compound | Induces Autophagy, Induces Cellular Senescence | Autophagy acts as a survival mechanism for senescence |
| This compound + Autophagy Inhibitor (e.g., HCQ) | Induces Apoptosis | Inhibition of autophagy overcomes survival, leading to apoptosis |
| This compound + siRNA targeting AMPK | Induces Apoptosis | Blocking AMPK-dependent autophagy leads to apoptosis |
Q & A
Q. What is the primary mechanism of action of NS1643 in cancer research?
this compound acts as a partial agonist of the human ether-a-go-go-related gene (hERG) potassium channel (KV11.1), with an EC50 of 10.5 μM. It enhances hERG current magnitude in a concentration- and voltage-dependent manner, which modulates cellular excitability and impacts cancer cell proliferation and apoptosis .
Q. What experimental models are commonly used to study this compound’s antitumor effects?
- In vitro : MDA-MB-231 triple-negative breast cancer (TNBC) cells are widely used to assess this compound’s effects on migration, invasion, ROS production, and DNA damage .
- In vivo : Mouse xenograft models (e.g., mammary tumor implants) are employed to evaluate tumor growth inhibition and cardiac safety .
Q. What are the key findings from preclinical studies on this compound?
- Suppresses tumor growth in TNBC models by inhibiting Ki67 (proliferation marker), HMGA2 (oncogenic protein), and PAR (DNA repair protein) .
- Induces ROS-dependent DNA damage via comet assays and γ-H2AX upregulation .
- No significant cardiac toxicity observed in acute or chronic exposure studies using echocardiograms and creatine kinase (CK) biomarkers .
Advanced Research Questions
Q. How can researchers reconcile this compound’s DNA-damaging effects with its lack of cardiac toxicity?
this compound’s tissue-specific effects may arise from differential hERG channel expression or redox state in cancer vs. cardiac cells. Methodologically:
- Compare hERG expression levels in cancer and cardiomyocytes via qPCR/Western blot.
- Assess ROS scavenging pathways (e.g., glutathione levels) in both cell types .
Q. What experimental approaches address hERG1 channel mutations impacting this compound efficacy?
- Use site-directed mutagenesis (e.g., L564A, F619A mutants) to study this compound’s binding affinity.
- Perform voltage-clamp electrophysiology to measure current activation (V1/2 shifts) and deactivation kinetics in mutant vs. wild-type channels .
Q. How can this compound’s dosage be optimized to balance efficacy and safety in vivo?
- Conduct dose-response studies in xenograft models (e.g., 5–25 mg/kg doses) with tumor volume and cardiac function (echocardiography) as endpoints .
- Use pharmacokinetic modeling to correlate plasma concentrations with hERG activation thresholds .
Q. What methodologies validate this compound’s role in combination therapies?
- Test synergy with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay assays in TNBC cells.
- Monitor DNA damage (γ-H2AX foci) and apoptosis (Annexin V/PI staining) in combinatorial regimens .
Q. How should researchers design experiments to quantify this compound-induced ROS in heterogeneous cell populations?
- Use DCFH-DA fluorescence staining paired with flow cytometry to measure ROS levels at single-cell resolution.
- Validate with ROS scavengers (e.g., NAC) to confirm specificity .
Q. What protocols ensure robust cardiac safety profiling for this compound?
Q. How can this compound’s anti-metastatic effects be rigorously evaluated?
- Transwell migration assays : Compare MDA-MB-231 cell invasion through Matrigel-coated membranes with/without this compound.
- In vivo metastasis models : Inject this compound-treated cells into tail veins and quantify lung/liver metastases via bioluminescence imaging .
Methodological Considerations
- Data Contradictions : Address conflicting results (e.g., DNA damage vs. cardiac safety) by contextualizing tissue-specific mechanisms and assay limitations (e.g., comet assays vs. echocardiography) .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response studies) and report effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
